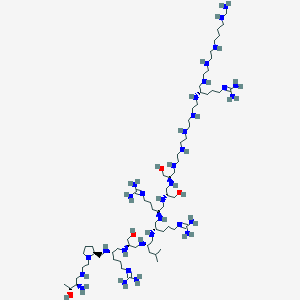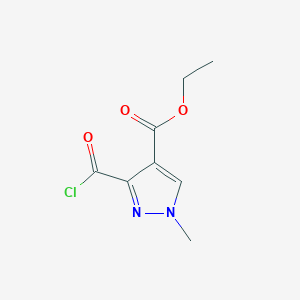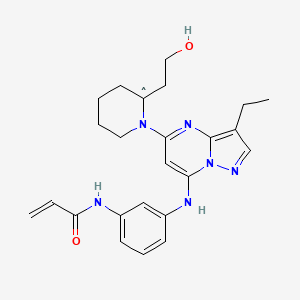
cyclobutylmethylhydrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutylmethylhydrazine;hydrochloride is a chemical compound with the molecular formula C5H13N2Cl. It is a derivative of hydrazine, a compound known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyclobutyl group attached to a methylhydrazine moiety, with a hydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutylmethylhydrazine;hydrochloride typically involves the reaction of cyclobutylmethylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include water or ethanol.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Handling: Proper handling and storage of cyclobutylmethylamine and hydrazine to prevent contamination.
Reaction Monitoring: Continuous monitoring of reaction parameters such as temperature, pH, and concentration.
Purification: The product is purified using techniques such as crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Cyclobutylmethylhydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Cyclobutylmethylhydrazine oxide.
Reduction: Cyclobutylmethylhydrazine.
Substitution: Cyclobutylmethylhalohydrazine.
Scientific Research Applications
Cyclobutylmethylhydrazine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various cyclobutyl derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclobutylmethylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Molecular Targets: Binding to specific enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Cyclobutylmethylhydrazine;hydrochloride can be compared with other similar compounds such as:
Phenylhydrazine;hydrochloride: Known for its use in the synthesis of azo dyes.
Methylhydrazine;hydrochloride: Used as a rocket propellant and in organic synthesis.
Ethylhydrazine;hydrochloride: Utilized in the production of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its cyclobutyl group, which imparts specific chemical and biological properties that differentiate it from other hydrazine derivatives. Its stability and solubility in the hydrochloride form make it particularly useful in various applications.
Properties
Molecular Formula |
C5H13ClN2 |
|---|---|
Molecular Weight |
136.62 g/mol |
IUPAC Name |
cyclobutylmethylhydrazine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-7-4-5-2-1-3-5;/h5,7H,1-4,6H2;1H |
InChI Key |
NPAJTYIRMZSZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)





![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)


![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)



![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)
